molecular formula C11H13NO3 B243536 2-Methyl-3-(propanoylamino)benzoic acid

2-Methyl-3-(propanoylamino)benzoic acid

Cat. No.: B243536
M. Wt: 207.23 g/mol
InChI Key: ZHKHSEIFNYQHDC-UHFFFAOYSA-N
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Description

2-Methyl-3-(propanoylamino)benzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and a propanoylamino (propionamide) substituent at the 3-position.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-methyl-3-(propanoylamino)benzoic acid

InChI

InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-5-8(7(9)2)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

ZHKHSEIFNYQHDC-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1C)C(=O)O

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and functional properties derived from the evidence:

Structural and Functional Group Comparisons

Compound Name Substituents (Position) Key Functional Groups Notable Properties
2-Methyl-3-(propanoylamino)benzoic acid Methyl (2), Propanoylamino (3) Carboxylic acid, Amide Moderate acidity (amide is electron-withdrawing), potential for N,O-bidentate coordination .
2-Methyl-3-(methylsulfonyl)benzoic acid Methyl (2), Methylsulfonyl (3) Carboxylic acid, Sulfonyl Higher acidity (sulfonyl is strongly electron-withdrawing), lower solubility in polar solvents compared to amide derivatives .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methyl (3), Hydroxyalkylamide (side chain) Amide, Hydroxyl N,O-bidentate directing group; used in metal-catalyzed C–H functionalization due to chelation potential .
Para-aminobenzoic acid (pABA) Amino (4) Carboxylic acid, Amino High biosensor sensitivity (para > meta substituents); strong fluorescence response in yeast-based systems .
Benzoic acid None Carboxylic acid Baseline for comparison; lower acidity (pKa ~4.2) compared to electron-withdrawing substituent derivatives .

Substituent Position Effects

  • Biosensor Recognition: In S. cerevisiae, substituent position significantly impacts biosensor promiscuity. Para-substituted derivatives (e.g., pABA) exhibit stronger responses than meta-substituted analogs like this compound. Ortho-substituted compounds show intermediate activity .
  • Acidity: The propanoylamino group at the 3-position enhances acidity compared to unsubstituted benzoic acid but less so than sulfonyl or nitro groups. For example, methylsulfonyl-substituted analogs () likely have lower pKa values due to stronger electron withdrawal .

Coordination Chemistry and Thermal Behavior

  • Metal-Ion Binding: Benzoic acid derivatives with amide or hydroxyl groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) form stable lanthanide complexes, as demonstrated in thermodynamic studies . The propanoylamino group in the target compound may similarly facilitate chelation, though steric hindrance from the methyl group could reduce binding efficiency compared to less bulky analogs.
  • Thermal Stability : Sulfonyl-containing derivatives (e.g., 2-methyl-3-(methylsulfonyl)benzoic acid) typically exhibit higher thermal stability due to the robust sulfonyl moiety, whereas amide derivatives may decompose at lower temperatures .

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